(R)-1-Chloro-2-propanol (R)-1-Chloro-2-propanol
Brand Name: Vulcanchem
CAS No.: 19141-39-0
VCID: VC21043558
InChI: InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1
SMILES: CC(CCl)O
Molecular Formula: C3H7ClO
Molecular Weight: 94.54 g/mol

(R)-1-Chloro-2-propanol

CAS No.: 19141-39-0

Cat. No.: VC21043558

Molecular Formula: C3H7ClO

Molecular Weight: 94.54 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-Chloro-2-propanol - 19141-39-0

Specification

CAS No. 19141-39-0
Molecular Formula C3H7ClO
Molecular Weight 94.54 g/mol
IUPAC Name (2R)-1-chloropropan-2-ol
Standard InChI InChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1
Standard InChI Key YYTSGNJTASLUOY-GSVOUGTGSA-N
Isomeric SMILES C[C@H](CCl)O
SMILES CC(CCl)O
Canonical SMILES CC(CCl)O

Introduction

Chemical Structure and Identification

(R)-1-Chloro-2-propanol (CAS: 19141-39-0) is an enantiomerically pure form of 1-chloro-2-propanol with the molecular formula C₃H₇ClO. Its structure features a hydroxyl group at the C-2 position and a chlorine atom at the C-1 position, with R-stereochemistry at the chiral carbon.

Structural Identifiers

The compound can be identified through various chemical notation systems:

Identifier TypeValue
IUPAC Name(2R)-1-chloropropan-2-ol
Common Name(R)-1-Chloro-2-propanol
Molecular FormulaC₃H₇ClO
Molecular Weight94.540 g/mol
CAS Number19141-39-0
InChIInChI=1S/C3H7ClO/c1-3(5)2-4/h3,5H,2H2,1H3/t3-/m1/s1
Canonical SMILESCC@HO

Stereochemistry

The compound possesses a chiral center at the C-2 position, giving rise to its R-configuration. This stereochemical configuration is crucial for its applications in asymmetric synthesis and pharmaceutical development, as it influences the compound's reactivity and biological interactions.

Physical Properties

(R)-1-Chloro-2-propanol exhibits specific physical characteristics that determine its behavior in various applications and reactions.

Key Physical Parameters

PropertyValue
AppearanceColorless liquid
Density1.1±0.1 g/cm³
Boiling Point126.5°C at 760 mmHg
Flash Point54.5±15.3°C
Vapor Pressure5.4±0.4 mmHg at 25°C
Index of Refraction1.424
Exact Mass94.018539
LogP0.27
PSA20.23000

Solubility and Stability

The compound demonstrates moderate solubility in polar solvents including water, alcohols, and ethers. Regarding stability, (R)-1-Chloro-2-propanol is generally stable under standard conditions but is incompatible with strong oxidizing agents . Proper storage is essential, as the compound can undergo degradation under alkaline conditions.

Synthesis Methods

Several synthetic routes exist for the preparation of (R)-1-Chloro-2-propanol, with the choice of method often depending on the required enantiomeric purity and scale of production.

Synthetic Routes

One common method involves the reaction of (S)-(-)-propylene oxide with hydrogen chloride under controlled conditions . This stereospecific ring-opening reaction proceeds with inversion of configuration, yielding the R-enantiomer:

Starting MaterialsCatalyst/ConditionsYieldReference
(S)-(-)-Propylene oxide and HClCu(L-Asp)(1,2-bis(4-pyridyl)ethylene)₀.₅(H₂O)₀.₅(MeOH)₀.₅ at 25°C6%Chemical Communications, 2008

Chemical Reactivity

(R)-1-Chloro-2-propanol participates in various chemical transformations, making it a versatile intermediate in organic synthesis.

Common Reactions

The compound can undergo several reaction types:

  • Nucleophilic substitution: The chlorine atom serves as a good leaving group, enabling substitution with various nucleophiles.

  • Oxidation: The secondary alcohol can be oxidized to the corresponding ketone.

  • Dehydrohalogenation: Under basic conditions, elimination can occur to form propylene oxide.

  • Esterification: The hydroxyl group can form esters with carboxylic acids or acid chlorides.

These reactions are fundamental to the compound's utility in organic synthesis and pharmaceutical applications.

Applications

(R)-1-Chloro-2-propanol finds applications across multiple domains, particularly where stereochemical control is essential.

Pharmaceutical Intermediates

The compound serves as a chiral building block in the synthesis of pharmaceutically active compounds. Its defined stereochemistry allows for the production of enantiomerically pure drugs, which is crucial for biological activity and reducing side effects.

Asymmetric Synthesis

As a chiral auxiliary, (R)-1-Chloro-2-propanol facilitates stereoselective transformations, enabling the creation of complex molecules with specific three-dimensional structures.

Analytical Chemistry

The compound is used as a standard in chiral chromatography and spectroscopic analyses, aiding in the determination of absolute configurations of unknown compounds.

CategoryClassification
Signal WordDanger
Hazard SymbolsGHS02, GHS06
Hazard StatementsH226-H301 + H331-H315-H319-H335
Risk PhrasesR10
Hazard Class6.1
Packaging GroupII

Protective Measures

When working with (R)-1-Chloro-2-propanol, the following protective equipment is recommended:

  • Eye shields and face shields

  • Appropriate gloves

  • Full-face respirator or multi-purpose combination respirator cartridge

  • Type ABEK (EN14387) respirator filter

Toxicological Profile

(R)-1-Chloro-2-propanol has been the subject of various toxicological studies to assess its potential health effects.

Acute Toxicity

Studies conducted on F344/N rats and B6C3F1 mice revealed significant weight loss in groups exposed to high concentrations (3,300 and 10,000 ppm), alongside reduced water consumption and decreased thymus weight .

Histopathological Effects

Exposure to the compound has been associated with:

  • Cytoplasmic alterations in pancreatic acinar cells

  • Fatty changes in the pancreas

  • Atrophy in the spleen and bone marrow

Genotoxicity

Research Findings

Recent research has expanded our understanding of (R)-1-Chloro-2-propanol's properties and applications.

Enzymatic Studies

The compound has been utilized in studies of enzyme-catalyzed reactions, serving as a substrate for investigating metabolic pathways and enzyme mechanisms. Its well-defined stereochemistry makes it valuable for examining the stereospecificity of enzymatic transformations.

Environmental Fate

Research has identified (R)-1-Chloro-2-propanol as a degradation product of bis-(1-chloro-2-propyl) ether (BCPE) by Rhodococcus sp., highlighting its environmental persistence compared to dichlorinated derivatives .

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